molecular formula C11H20O2 B1210171 Isooctyl acrylate CAS No. 29590-42-9

Isooctyl acrylate

Cat. No. B1210171
Key on ui cas rn: 29590-42-9
M. Wt: 184.27 g/mol
InChI Key: DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Patent
US05498751

Procedure details

In a similar manner, a mixture of 520.9 parts isooctyl alcohol, 516.6 parts methyl acrylate, 183 parts heptane, 2.4 parts dimethyltin dichloride, 0.5 parts sodium hydroxide (molar ratio 1.14:1), 1.6 parts 4-methoxyphenol and 0.6 parts hydroquinone yielded, after reaction and work up as in Example 1, 715.2 parts (97 percent yield, based on isooctyl alcohol) of isooctyl acrylate with a purity of 99.9 percent, containing no detectable tin.
[Compound]
Name
520.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].[C:10](OC)(=[O:13])[CH:11]=[CH2:12].C[Sn](Cl)(Cl)C.[OH-].[Na+].COC1C=CC(O)=CC=1.C1(C=CC(O)=CC=1)O>CCCCCCC>[C:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])(=[O:13])[CH:11]=[CH2:12] |f:3.4|

Inputs

Step One
Name
520.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
after reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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